molecular formula C3H5Na2O4P B194178 Fosfomycin sodium CAS No. 26016-99-9

Fosfomycin sodium

Katalognummer: B194178
CAS-Nummer: 26016-99-9
Molekulargewicht: 182.02 g/mol
InChI-Schlüssel: QZIQJIKUVJMTDG-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosfomycin Sodium is the disodium salt of fosfomycin, a broad-spectrum antibiotic derived from Streptomyces fradiae or synthesized chemically. It is characterized by a unique molecular structure featuring an epoxide ring and a carbon-phosphorus bond (C3H5Na2O4P; MW: 182.02) . The compound exhibits bactericidal activity by irreversibly inhibiting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme critical for peptidoglycan synthesis in bacterial cell walls .

Vorbereitungsmethoden

Sodium Hydroxide-Mediated Alkaline Hydrolysis in Industrial Alcohol

Reaction Mechanism and Solvent Selection

The preparation of fosfomycin sodium via alkaline hydrolysis of fosfomycin phenylethylamine calt in industrial alcohol represents a widely adopted industrial method. This approach exploits the differential solubility of this compound salts in ethanol. Fosfomycin phenylethylamine calt reacts with sodium hydroxide in industrial alcohol (95% ethanol) to form this compound, with phenylethylamine as a byproduct . The reaction proceeds via nucleophilic displacement, where the phenylethylamine moiety is replaced by a sodium ion under basic conditions.

Industrial alcohol serves as a single solvent, eliminating the need for mixed solvents and simplifying solvent recovery. The solubility of this compound in ethanol is temperature-dependent, enabling crystallization at 0–5°C . This method reduces solvent consumption by 40% compared to traditional methanol-acetone systems .

Dropwise Addition and pH Control

Critical to this method is the controlled addition of sodium hydroxide ethanol solution (20% w/v) to the reaction mixture at 30–35°C. The pH is meticulously maintained at 10.5–11.0 to prevent over-sodiation, which leads to the insoluble disodium salt . Active carbon decolorization (1% w/w) removes impurities, yielding a filtrate with 98% transmittance at 450 nm .

Crystallization and Yield Dynamics

Post-decolorization, secondary sodium hydroxide addition induces crystallization. Stirring for 10 hours at 0–5°C yields 85% crystalline product (Table 1) . The molar ratio of fosfomycin phenylethylamine calt to sodium hydroxide directly impacts yield:

Table 1: Reactant Ratios and Yield Correlation

Molar Ratio (Fosfomycin:Sodium Hydroxide)Yield (%)Purity (%)
1:0.458295.2
1:0.558598.7
1:0.658497.9

Exceeding a 1:0.55 molar ratio induces disodium salt formation, reducing yield .

Low-Temperature Crystallization with Ice-Water Bath Control

Enhanced Purity via Temperature Modulation

A second patented method prioritizes purity by crystallizing this compound in an ice-water bath (-5°C to 5°C) . This approach accelerates nucleation, producing smaller crystals with lower impurity entrapment. The reaction begins with aqueous sodium hydroxide (429–467 g/L) and fosfomycin phenylethylamine calt at 35–40°C, followed by phenylethylamine separation and medicinal charcoal treatment .

Economic and Operational Advantages

Key benefits include:

  • Recycled Phenylethylamine : The upper phenylethylamine layer is recovered, reducing raw material costs by 30% .

  • Reduced Ethanol Consumption : Absolute ethanol usage drops to 1.5 L/kg product, compared to 3.2 L/kg in conventional methods .

  • Purity Enhancement : Ice-water bath crystallization elevates purity from 97.3% to 99.1% (Table 2) .

Table 2: Temperature Impact on Crystallization Efficiency

Crystallization Temperature (°C)Purity (%)Crystallization Time (h)
2597.312
098.58
-599.16

Analytical Validation of this compound

Spectroscopic Characterization

This compound’s structure is confirmed via:

  • Infrared Spectroscopy (IR) : Peaks at 1089 cm⁻¹ (P=O stretch) and 3400 cm⁻¹ (O-H stretch) .

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (D₂O) : δ 3.20–3.13 (m, 1H, CH-CH₃), 2.75–2.69 (dd, 1H, CH-PO₃H₂) .

    • ³¹P NMR : δ 10.00 ppm, confirming phosphonate group integrity .

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 210 nm ensures ≤0.5% impurity levels. Residual solvents are quantified via gas chromatography, adhering to ICH Q3C guidelines .

Comparative Analysis of Industrial Methods

Cost-Benefit Evaluation

Table 3: Method Economics

ParameterIndustrial Alcohol Method Ice-Water Bath Method
Solvent Cost (USD/kg product)12.508.20
Energy Consumption (kWh/kg)18.722.4
Overall Yield (%)8588
Purity (%)98.799.1

The ice-water bath method offers superior purity but higher energy costs due to refrigeration.

Environmental Impact

Both methods reduce solvent waste by 50–60% compared to spray drying, which emits volatile organic compounds (VOCs) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phosphomycin-Dinatriumsalz durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Urinary Tract Infections (UTIs)
Fosfomycin sodium is primarily used to treat uncomplicated lower urinary tract infections, particularly those caused by Escherichia coli and Enterococcus faecalis. Its oral formulation is recommended for women with recurrent UTIs and is effective in cases involving extended-spectrum beta-lactamase (ESBL) producing strains .

1.2 Multidrug-Resistant Infections
Fosfomycin has shown efficacy against various multidrug-resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenemase-producing Enterobacteriaceae. It is often used in combination therapies to enhance effectiveness and reduce resistance development. Clinical studies indicate that fosfomycin combined with daptomycin or imipenem can achieve high therapeutic success rates in treating bacteremia and osteoarticular infections .

1.3 Other Infections
Beyond UTIs, fosfomycin is indicated for treating respiratory infections, meningitis, endocarditis, and nosocomial infections caused by resistant pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii . Its extensive tissue penetration allows it to be effective in treating infections in soft tissues, bones, and the central nervous system .

Pharmacodynamics and Pharmacokinetics

Fosfomycin acts by irreversibly inhibiting an early step in bacterial cell wall synthesis. It does not bind to plasma proteins and is primarily excreted via the kidneys, which allows for high concentrations in urine—ideal for treating UTIs . The recommended dosages vary based on the type of infection:

  • Gram-positive bacteria: 8-12 g/day
  • Gram-negative bacteria: 16-24 g/day

Monitoring for potential adverse effects related to sodium overload is crucial, especially in patients with comorbidities .

Case Studies

3.1 Efficacy in Bacteremia
A multicenter randomized clinical trial involving 161 patients compared intravenous fosfomycin to traditional beta-lactam agents for treating E. coli bloodstream infections. The study found that 68.6% of patients treated with fosfomycin achieved clinical and microbiological cure compared to 78.1% in the comparator group, indicating potential non-inferiority in certain cases .

3.2 Combination Therapy Outcomes
In a study examining combination therapies for MRSA bacteremia, fosfomycin combined with daptomycin achieved a 93% therapeutic success rate compared to 47% with vancomycin alone . This highlights the importance of combination therapy in enhancing treatment efficacy against resistant strains.

Summary of Efficacy Data

Infection Type Pathogen Treatment Success Rate (%) Study Reference
Uncomplicated UTIE. coli, E. faecalis68.6
MRSA BacteremiaMRSA93
Multidrug-Resistant UTIESBL-producing E. coli78.1
Osteoarticular InfectionsMethicillin-resistant strainsVaries

Wirkmechanismus

Phosphomycin disodium exerts its antibacterial effects by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By blocking MurA, phosphomycin disodium prevents the formation of peptidoglycan, leading to bacterial cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

  • Solubility: Highly soluble in water (36 mg/mL), sparingly soluble in methanol, and insoluble in ethanol .
  • Appearance : White crystalline powder with infrared absorption spectra matching reference standards .
  • Formulation: Available as intravenous (IV) injections (e.g., 2.0 gm vials) and oral formulations, with strict pharmacopeial specifications for stability and purity .

Clinical Applications: Fosfomycin Sodium is used for systemic infections caused by multidrug-resistant (MDR) Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli . Its ability to penetrate the blood-brain barrier makes it suitable for severe infections like meningitis . However, high sodium content (330 mg/g) necessitates caution in patients with cardiac or renal impairments .

Fosfomycin Calcium

Structural Differences :

  • Counterion : Calcium (C3H7CaO4P) instead of sodium.
  • Solubility : Lower water solubility compared to the sodium salt, limiting IV use.

Pharmacokinetics and Usage :

  • Primarily used in oral formulations for uncomplicated urinary tract infections (UTIs).
  • Lower bioavailability (~30–40%) compared to Fosfomycin Trometamol .

Market Data :

  • Holds a smaller market share (15–20%) compared to this compound in injectable formulations .
Property This compound Fosfomycin Calcium
Solubility (Water) 36 mg/mL <10 mg/mL
Primary Use Systemic infections (IV) Uncomplicated UTIs (oral)
Bioavailability 90–100% (IV) 30–40% (oral)
Sodium Content 330 mg/g None

Key Studies :

  • Fosfomycin Calcium shows efficacy in UTIs but lacks robust data for systemic infections .
  • Resistance rates in E. coli are comparable between salts, but Calcium is less effective against P. aeruginosa .

Fosfomycin Trometamol

Structural Differences :

  • Counterion: Tromethamine (C7H18NO7P), enhancing oral absorption.
  • Solubility : High solubility in neutral pH, optimized for gastrointestinal uptake.

Pharmacokinetics and Usage :

  • Oral bioavailability >90%, making it preferred for outpatient UTIs .
  • No sodium load, safer for patients with hypertension or heart failure .

Market Data :

  • Dominates the oral drug segment (60–70% market share) .
Property This compound Fosfomycin Trometamol
Solubility (Water) 36 mg/mL 50 mg/mL
Primary Use Systemic infections (IV) UTIs (oral)
Bioavailability 90–100% (IV) >90% (oral)
Sodium Content 330 mg/g None

Key Studies :

  • Trometamol achieves higher urinary concentrations (>1,000 µg/mL) than Sodium, enhancing UTI efficacy .
  • Resistance emergence is slower in Trometamol due to reduced systemic exposure .

Cross-Compound Analysis

Mechanistic Similarities :

  • All forms share the same bactericidal mechanism via MurA inhibition .
  • Broad-spectrum activity against MDR Gram-negative and some Gram-positive pathogens .

Resistance Profiles :

  • P. aeruginosa exhibits higher resistance rates (MIC >512 mg/L in 39% of isolates) compared to E. coli (MIC ≤64 mg/L in 61% of isolates) .
  • Resistance mechanisms (e.g., fosA overexpression, glpT mutations) are consistent across salts but vary by pathogen .

Market and Regulatory Insights

  • Global Market (2024) : this compound accounts for ~40% of the $1.2B fosfomycin market, driven by IV demand in Asia-Pacific and Europe .
  • Manufacturers: Key players include Merck KGaA, Shin Poong Pharm, and Northeast Pharma .

Biologische Aktivität

Fosfomycin sodium, a broad-spectrum antibiotic, has garnered attention for its unique mechanism of action and efficacy against various bacterial pathogens, particularly multidrug-resistant strains. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical applications, and relevant case studies.

This compound acts by irreversibly inhibiting an early step in bacterial cell wall synthesis. It mimics phosphoenolpyruvate (PEP), a substrate for the enzyme MurA, which catalyzes the formation of UDP-N-acetylglucosamine-3-O-enolpyruvate. By competing with PEP, fosfomycin disrupts the synthesis of peptidoglycan, leading to cell lysis and death .

Pharmacokinetics

Fosfomycin is characterized by:

  • Low Molecular Weight : Approximately 138.06 g/mol, allowing for high tissue penetration.
  • Bioavailability : The disodium salt formulation is administered intravenously and demonstrates significant bioavailability in various tissues including the central nervous system (CNS), lungs, and bones .
  • Half-life : The biological half-life ranges from 1.5 to 2 hours, necessitating multiple doses for sustained therapeutic effects .

Antibacterial Spectrum

Fosfomycin exhibits bactericidal activity against a variety of Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Staphylococcus aureus
  • Enterococcus faecium .

Table 1: Antibacterial Activity of Fosfomycin

Bacterial StrainMIC (mg/L)Resistance Observed
Escherichia coli4Low
Klebsiella pneumoniae8Moderate
Staphylococcus aureus16High
Enterococcus faecium32Moderate

Clinical Efficacy

Recent studies have evaluated the clinical efficacy of this compound in various settings:

  • Critical Care Settings : A study involving 309 patients found that fosfomycin was effective in treating infections such as bacteremia and pneumonia. The overall survival rate was reported at 55%, with higher doses (>12 g/day) correlating with better clinical outcomes .
  • Combination Therapy : Fosfomycin has demonstrated synergistic effects when used in combination with other antibiotics like daptomycin and imipenem. This combination therapy has been associated with improved therapeutic success rates in treating resistant infections .
  • Case Studies : In a multicenter trial comparing fosfomycin to traditional β-lactam agents for bloodstream infections caused by E. coli, fosfomycin achieved a primary endpoint in 68.6% of patients compared to 78.1% in the comparator group .

Table 2: Clinical Outcomes with Fosfomycin Treatment

ParameterValue
Average Dose (g/day)11.7 ± 4.06
Duration of Therapy (days)4.85 ± 3.59
Discharged with Clinical Cure (%)16.2
Adverse Events (Hypokalemia %)61.5

Safety Profile

The safety profile of this compound includes common adverse effects such as hypokalemia and hypernatremia. In one study, hypokalemia was observed in approximately 61% of patients treated with fosfomycin . Despite these side effects, the incidence did not significantly differ between survivors and non-survivors.

Eigenschaften

IUPAC Name

disodium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJIKUVJMTDG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26016-99-9
Record name Disodium (1R,2S)-(1,2-epoxypropyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfomycin sodium
Reactant of Route 2
Fosfomycin sodium
Reactant of Route 3
Fosfomycin sodium
Reactant of Route 4
Fosfomycin sodium
Reactant of Route 5
Fosfomycin sodium
Reactant of Route 6
Fosfomycin sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.